molecular formula C20H25NO2 B2972544 2-(2-tert-butylphenoxy)-N-(2-ethylphenyl)acetamide CAS No. 304892-63-5

2-(2-tert-butylphenoxy)-N-(2-ethylphenyl)acetamide

Cat. No.: B2972544
CAS No.: 304892-63-5
M. Wt: 311.425
InChI Key: LHHJURBPJSCGCZ-UHFFFAOYSA-N
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Description

2-(2-tert-butylphenoxy)-N-(2-ethylphenyl)acetamide is an organic compound that features a phenoxy group substituted with a tert-butyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-butylphenoxy)-N-(2-ethylphenyl)acetamide typically involves the reaction of 2-tert-butylphenol with 2-ethylphenylamine in the presence of acetic anhydride. The reaction conditions often include:

    Solvent: Anhydrous toluene or dichloromethane

    Catalyst: Acid catalysts like sulfuric acid or Lewis acids such as aluminum chloride

    Temperature: Reflux conditions (80-110°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant feed rates is common.

Chemical Reactions Analysis

Types of Reactions

2-(2-tert-butylphenoxy)-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

2-(2-tert-butylphenoxy)-N-(2-ethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-tert-butylphenol: Shares the tert-butylphenoxy structure but lacks the acetamide group.

    2-ethylphenylamine: Contains the ethylphenyl structure but lacks the phenoxy and acetamide groups.

    N-phenylacetamide: Contains the acetamide group but lacks the tert-butylphenoxy structure.

Uniqueness

2-(2-tert-butylphenoxy)-N-(2-ethylphenyl)acetamide is unique due to the combination of the tert-butylphenoxy and acetamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the individual components alone.

Properties

IUPAC Name

2-(2-tert-butylphenoxy)-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-5-15-10-6-8-12-17(15)21-19(22)14-23-18-13-9-7-11-16(18)20(2,3)4/h6-13H,5,14H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHJURBPJSCGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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